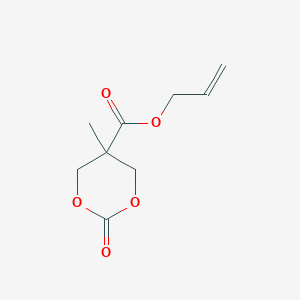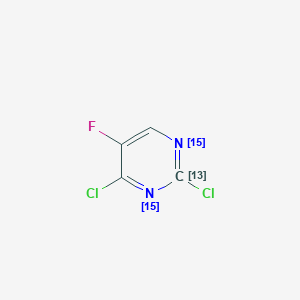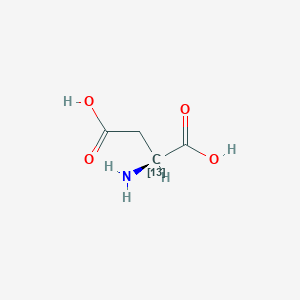
Trichlorfon Dimethyl D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Trichlorfon Dimethyl D6 likely follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment to handle deuterated compounds and ensure high isotopic purity. The production process must also comply with safety and environmental regulations due to the toxic nature of organophosphate compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Trichlorfon Dimethyl D6 undergoes various chemical reactions, including:
Hydrolysis: This compound can hydrolyze to form dichlorvos, a more toxic compound.
Oxidation and Reduction:
Substitution: This compound can participate in substitution reactions, particularly involving the phosphonate group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water (for hydrolysis), oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major product formed from the hydrolysis of this compound is dichlorvos. Other products depend on the specific reactions and conditions employed .
Applications De Recherche Scientifique
Trichlorfon Dimethyl D6 is used in various scientific research applications, including:
Analytical Chemistry: It is used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides.
Environmental Studies: The compound helps in studying the environmental fate and degradation of organophosphate pesticides.
Toxicology: Research on the toxicity and metabolic pathways of organophosphates often employs this compound.
Pharmacology: It is used to investigate the pharmacokinetics and dynamics of organophosphate insecticides.
Mécanisme D'action
Trichlorfon Dimethyl D6, like its non-labeled counterpart, is an irreversible organophosphate acetylcholinesterase inhibitor. It acts by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine in synapses and causing prolonged nerve impulses. This mechanism is responsible for its insecticidal properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichlorfon: The non-labeled analog of Trichlorfon Dimethyl D6, widely used as an insecticide.
Dichlorvos: A breakdown product of trichlorfon, also used as an insecticide.
Chlorpyrifos: Another organophosphate insecticide with similar mechanisms of action.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry .
Propriétés
Formule moléculaire |
C4H8Cl3O4P |
|---|---|
Poids moléculaire |
263.47 g/mol |
Nom IUPAC |
1-[bis(trideuteriomethoxy)phosphoryl]-2,2,2-trichloroethanol |
InChI |
InChI=1S/C4H8Cl3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3/i1D3,2D3 |
Clé InChI |
NFACJZMKEDPNKN-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OP(=O)(C(C(Cl)(Cl)Cl)O)OC([2H])([2H])[2H] |
SMILES canonique |
COP(=O)(C(C(Cl)(Cl)Cl)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)



![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)

![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)


![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)
![1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B12058708.png)

![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12058714.png)
![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)
